8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound has been studied for its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine core, followed by the introduction of the allylamino, methyl, and phenoxypropyl groups through various chemical reactions. Common reagents used in these steps include alkylating agents, amines, and phenols. The reaction conditions may involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product.
Chemical Reactions Analysis
8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
8-(allylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Adenine: A component of nucleotides in DNA and RNA. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-methyl-7-(3-phenoxypropyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-10-19-17-20-15-14(16(24)21-18(25)22(15)2)23(17)11-7-12-26-13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNDQGIYYSRMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC=C)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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